molecular formula C8H11N B12300901 2,4,6-Trimethylpyridine-d11

2,4,6-Trimethylpyridine-d11

Cat. No.: B12300901
M. Wt: 132.25 g/mol
InChI Key: BWZVCCNYKMEVEX-JXCHDVSKSA-N
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Description

2,4,6-Trimethylpyridine-d11 is an isotopically labeled derivative of 2,4,6-Trimethylpyridine, also known as collidine. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule. The molecular formula for this compound is C8D11N, and it is primarily used in scientific research for various applications, including nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyridine can be synthesized through several methods. One common method involves the Hantzsch dihydropyridine synthesis, which uses ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2,4,6-Trimethylpyridine often involves the catalytic reaction of acetone and ammonia at elevated temperatures (around 300°C) in the presence of a catalyst . This method is efficient for large-scale production and ensures high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyridine-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylpyridine-d11 involves its interaction with molecular targets through its pyridine ring. The deuterium atoms provide stability and distinct spectroscopic properties, making it useful in tracing and studying chemical reactions and biological processes. The compound can interact with enzymes and other proteins, influencing their activity and providing insights into their mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylpyridine-d11 is unique due to its isotopic labeling with deuterium, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and accurate measurements, making it a valuable tool in scientific research .

Properties

Molecular Formula

C8H11N

Molecular Weight

132.25 g/mol

IUPAC Name

3,5-dideuterio-2,4,6-tris(trideuteriomethyl)pyridine

InChI

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D

InChI Key

BWZVCCNYKMEVEX-JXCHDVSKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=NC(=C1)C)C

Origin of Product

United States

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